molecular formula C20H13ClN4O2S B5120872 3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide

3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide

Cat. No. B5120872
M. Wt: 408.9 g/mol
InChI Key: FZKRDLGBBWFQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide, commonly known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. CB-839 has been studied extensively for its potential as a cancer therapy, and its mechanism of action and physiological effects have been well-characterized.

Mechanism of Action

CB-839 inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is an important source of energy for cancer cells and is also involved in the synthesis of nucleotides and other important biomolecules. Inhibition of glutaminase by CB-839 leads to a decrease in glutamate levels, which in turn leads to a decrease in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
CB-839 has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its anti-tumor effects, CB-839 has been shown to reduce inflammation and oxidative stress, and to improve glucose metabolism in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of CB-839 as a research tool is its selectivity for glutaminase. This allows researchers to specifically target this enzyme and study its role in cancer cell metabolism. However, one limitation of CB-839 is its potency, which can make it difficult to use in certain experimental systems.

Future Directions

There are a number of potential future directions for research on CB-839. One area of interest is the development of combination therapies that include CB-839 and other cancer drugs. Another area of interest is the development of new glutaminase inhibitors with improved potency and selectivity. Additionally, there is interest in studying the role of glutaminase and glutamine metabolism in other disease states, such as neurodegenerative diseases.

Synthesis Methods

The synthesis of CB-839 involves a series of chemical reactions that begin with the preparation of 3-chloro-4-fluoroaniline. This compound is then reacted with 2-(3-pyridinyl)-1,3-benzoxazole-5-carboxylic acid to form the intermediate compound, which is subsequently reacted with carbon disulfide and sodium hydroxide to form the final product, CB-839.

Scientific Research Applications

CB-839 has been extensively studied for its potential as a cancer therapy. Glutaminase is an enzyme that is essential for cancer cell metabolism, and inhibition of this enzyme has been shown to have anti-tumor effects in preclinical models. CB-839 has been shown to be effective against a variety of cancer types, including breast, lung, and pancreatic cancer.

properties

IUPAC Name

3-chloro-N-[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O2S/c21-14-5-1-3-12(9-14)18(26)25-20(28)23-15-6-7-17-16(10-15)24-19(27-17)13-4-2-8-22-11-13/h1-11H,(H2,23,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKRDLGBBWFQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide

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